molecular formula C15H17N5OS B275611 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine

Cat. No. B275611
M. Wt: 315.4 g/mol
InChI Key: WBHNZSYMNXLQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target specific proteins involved in the development and progression of cancer.

Mechanism of Action

BTK is a key regulator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine works by inhibiting the activity of BTK, which in turn blocks BCR signaling and leads to the death of cancer cells. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine also has the potential to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of BTK and downstream signaling pathways, including the PI3K/AKT and NF-kB pathways. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine is its specificity for BTK, which makes it a promising candidate for cancer treatment. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to using 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine in lab experiments. For example, it is important to carefully control the dosage and timing of 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine treatment, as excessive inhibition of BTK can lead to adverse effects on the immune system.

Future Directions

There are a number of potential future directions for research on 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine. One area of focus is the development of combination therapies that include 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine, as it has been shown to enhance the activity of other cancer treatments. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to benefit from 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine treatment. Further research is also needed to better understand the long-term safety and efficacy of 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine in clinical trials.

Synthesis Methods

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine can be synthesized using a multi-step process involving several chemical reactions. The synthesis of 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine involves the reaction of 4-(thiophen-2-ylmethoxy)benzyl chloride with 1-ethyl-1H-tetrazol-5-amine in the presence of a base. The resulting product is then purified using various chromatography techniques to obtain pure 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine.

Scientific Research Applications

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in various types of cancer, including lymphoma, leukemia, and solid tumors. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine works by targeting BTK, a protein that plays a key role in the survival and growth of cancer cells.

properties

Product Name

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

1-ethyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C15H17N5OS/c1-2-20-15(17-18-19-20)16-10-12-5-7-13(8-6-12)21-11-14-4-3-9-22-14/h3-9H,2,10-11H2,1H3,(H,16,17,19)

InChI Key

WBHNZSYMNXLQIW-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.